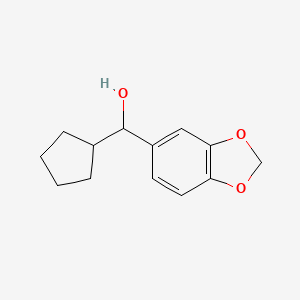

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

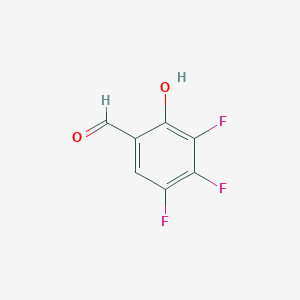

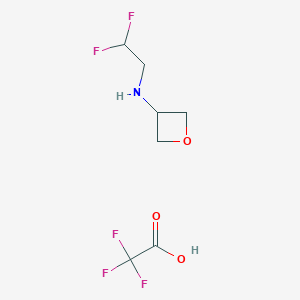

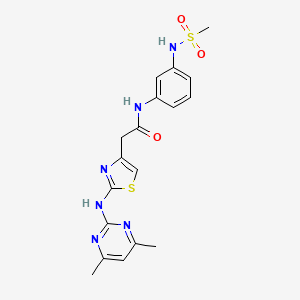

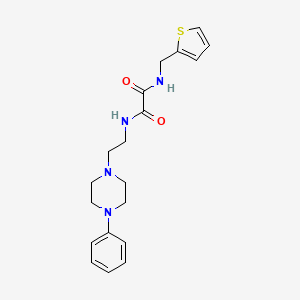

“(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” is a chemical compound with the molecular formula C13H16O3 . It contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .

Molecular Structure Analysis

The molecular structure of “(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” includes a benzodioxol group attached to a cyclopentyl group via a methanol linkage . The compound contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound’s structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory effects. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis. Further studies could evaluate its COX inhibition activity and compare it to existing NSAIDs .

Cytotoxicity Against Cancer Cells

Preliminary investigations have shown that this compound exhibits cytotoxicity against cervical carcinoma cells (HeLa). Researchers have evaluated its potency and selectivity against COX1 and COX2. Compound 3b demonstrated activity against both enzymes, with a selectivity ratio better than Ketoprofen. Additionally, compound 3e displayed remarkable cytotoxicity, making it a potential candidate for further anticancer studies .

Antioxidant Activity

Compounds containing a 1,3-benzodioxole moiety have been associated with antioxidant properties. Further studies could assess its ability to scavenge free radicals and protect against oxidative stress .

Mécanisme D'action

Target of Action

Similar compounds have been found to be potent against the cox2 enzyme . The COX2 enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity, thereby exerting its effects .

Biochemical Pathways

If it indeed targets the cox2 enzyme like its similar compounds, it would affect the prostaglandin synthesis pathway, leading to reduced inflammation and pain .

Result of Action

If it acts similarly to related compounds, it could potentially reduce inflammation and pain by inhibiting the cox2 enzyme and subsequently reducing prostaglandin synthesis .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl(cyclopentyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(9-3-1-2-4-9)10-5-6-11-12(7-10)16-8-15-11/h5-7,9,13-14H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEXNQXGJDCZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)

![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)

![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)

![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)